Cas no 577691-69-1 (Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate)

Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
- Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylate
- AK-51207
- ANW-58999
- CTK8B7941
- KB-257802
- SureCN3248415
- DB-360855
- SCHEMBL3248415
- Methyl7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
- DTXSID80619199
- 577691-69-1
- methyl 7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
- Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate
-
- MDL: MFCD20921917
- Inchi: InChI=1S/C9H7ClN2O3S/c1-15-9(14)7-4(10)2-5-8(12-7)11-6(13)3-16-5/h2H,3H2,1H3,(H,11,12,13)
- InChI Key: AFIHSFFRLJYZAX-UHFFFAOYSA-N
- SMILES: COC(C1=NC2=C(SCC(N2)=O)C=C1Cl)=O
Computed Properties
- Exact Mass: 257.9865910g/mol
- Monoisotopic Mass: 257.9865910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 93.6Ų
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M071150-50mg |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylate |
577691-69-1 | 50mg |
$ 445.00 | 2022-06-04 | ||
TRC | M071150-100mg |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylate |
577691-69-1 | 100mg |
$ 740.00 | 2022-06-04 | ||
Alichem | A029188247-1g |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
577691-69-1 | 95% | 1g |
$598.40 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670014-1g |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
577691-69-1 | 98% | 1g |
¥5712.00 | 2024-05-08 | |
Matrix Scientific | 093662-1g |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylate, 95+% |
577691-69-1 | 95+% | 1g |
$1428.00 | 2023-09-08 | |
Matrix Scientific | 093662-250mg |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-[3,2-b][1,4]thiazine-6-carboxylate, 95+% |
577691-69-1 | 95+% | 250mg |
$643.00 | 2023-09-08 | |
Crysdot LLC | CD11101206-1g |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
577691-69-1 | 95+% | 1g |
$668 | 2024-07-18 |
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate Related Literature
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate (CAS No. 577691-69-1): A Comprehensive Overview
Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate (CAS No. 577691-69-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrido-thiazine class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of multiple functional groups, including a carboxylate moiety and a chloro substituent, makes this molecule a promising candidate for further investigation in drug discovery.
The chemical structure of Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate consists of a fused ring system comprising a pyridine ring and a thiazine ring. The carboxylate group at the 6-position and the chloro group at the 7-position contribute to its reactivity and potential interactions with biological targets. This arrangement has been shown to influence the compound's solubility, stability, and binding affinity to various enzymes and receptors.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Pyrido-thiazines, in particular, have been implicated in various biological processes and have shown promise in treating conditions such as cancer, inflammation, and infectious diseases. The< strong>7-chloro substituent in Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate is known to enhance the compound's bioavailability and metabolic stability, making it an attractive candidate for further pharmacokinetic studies.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes involved in disease pathways. For instance, preliminary research suggests that it may interfere with the activity of kinases and other enzymes relevant to cancer progression. The< strong>carboxylate group at the 6-position of the molecule is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity.
The synthesis of Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. The< strong>chloro substituent, while contributing to bioactivity, also necessitates protective group strategies during synthesis to prevent unwanted side reactions.
Efforts are ongoing to explore the pharmacological profile of this compound through both computational modeling and experimental validation. Molecular docking studies have been utilized to predict potential binding interactions with target proteins, providing insights into its mechanism of action. These computational approaches are complemented by experimental assays that assess cytotoxicity, enzyme inhibition, and other relevant biological endpoints.
The< strong>Methyl 7-chloro-substituted derivative has shown particular promise in preclinical models where it demonstrates selective toxicity towards certain cancer cell lines without significant off-target effects. This selectivity is attributed to its unique structural features that allow for precise interactions with disease-specific targets while minimizing interactions with healthy tissues.
The future direction of research on Methyl 7-chloro-3-oxyrodoxolo-dihydro-pyrido-thiazino-carboxylate (CAS No. 57769169) includes exploring its potential as an intermediate in the development of more complex drug molecules. By modifying additional functional groups or incorporating different substituents, researchers aim to enhance its therapeutic efficacy and reduce any observed toxicities.
The compound's< strong>pyrido-thiazine core, combined with its versatile reactivity, makes it a valuable building block for medicinal chemists seeking to develop novel small-molecule drugs. Its< strong>6-carboxylate moiety, in particular, offers opportunities for further derivatization into prodrugs or bioconjugates that could improve delivery and bioavailability.
In conclusion,< strong>Methyl 7-chloro-octahydro-indolo[2',3':1',2"]pyrazino[4',5']thiazin]-6-onecarboxylate (CAS No. 57769169) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Continued investigation into this compound holds great potential for the development of new therapeutic agents targeting various diseases.
577691-69-1 (Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido-3,2-b1,4thiazine-6-carboxylate) Related Products
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)




